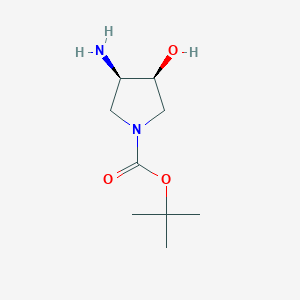
1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
説明
Piperidine derivatives, such as 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of this compound is not available in the sources I found.Chemical Reactions Analysis
Piperidine derivatives are involved in a range of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The specific chemical reactions involving this compound are not available in the sources I found.科学的研究の応用
Triazoles in Drug Discovery
Triazoles, including 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde, represent a class of five-membered heterocyclic compounds pivotal for new drug development due to their diverse biological activities. Their structural variations allow for numerous pharmaceutical applications, as evidenced by several triazoles already in the pharmaceutical market. Ongoing research focuses on creating new triazole derivatives with potential uses against a wide range of conditions, including inflammatory diseases, microbial infections, cancer, and neglected diseases. The need for novel synthesis methods that align with green chemistry principles is emphasized to address emerging health challenges and drug-resistant pathogens (Ferreira et al., 2013).
Click Chemistry and Triazoles
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), discovered by Sharpless and Meldal in 2001, has become a cornerstone in click chemistry, particularly for synthesizing 1,4-disubstituted 1,2,3-triazoles. This methodology is celebrated for its simplicity, high selectivity, and efficiency, facilitating the development of triazoles with broad biological activities. It underscores the triazole ring's significance in drug discovery and its role in synthesizing biologically active compounds (Kaushik et al., 2019).
Triazoles in Material Science
Beyond pharmaceuticals, triazoles have applications in material science, such as in the development of proton-conducting polymeric membranes. Specifically, 1,2,4-triazole-based polymers exhibit promising characteristics for fuel cell membrane development, including high thermal and electrochemical stability, mechanical strength, and significant ionic conductivity under anhydrous conditions. This highlights the versatility of triazoles in contributing to advancements in energy technologies (Prozorova & Pozdnyakov, 2023).
Triazoles in Antimicrobial Research
The antimicrobial potential of triazole derivatives, particularly against Staphylococcus aureus, is a growing field of interest. Triazole-containing hybrids have shown to inhibit critical bacterial functions, such as DNA gyrase and penicillin-binding protein, offering a route to combat antibiotic-resistant strains. The development of triazole-cephalosporin and triazole-oxazolidinone hybrids are examples of clinical applications in treating bacterial infections, illustrating the role of triazoles in developing new antimicrobial strategies (Li & Zhang, 2021).
Eco-friendly Synthesis
The pursuit of eco-friendly synthesis methods for triazoles is highlighted by the exploration of green catalysts and conditions. Recent advancements include the use of water extracts, eggshell powder, and other biosourced materials as catalysts for the CuAAC reaction, leading to efficient triazole synthesis with minimal environmental impact. This progress underscores the importance of sustainable practices in chemical synthesis, particularly for compounds with significant biological and material applications (de Souza et al., 2019).
特性
IUPAC Name |
1-(1-ethylpiperidin-4-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-13-5-3-10(4-6-13)14-7-9(8-15)11-12-14/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFQOLZGBWXDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2C=C(N=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo[3,2-c][1,4]oxazine-2-carboxylate](/img/structure/B3087506.png)


![3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one](/img/structure/B3087528.png)
![2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B3087533.png)
![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B3087536.png)

![ethyl 3-[(Z)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazono]butanoate](/img/structure/B3087544.png)

![N-[(1R)-1-phenylethyl]prop-2-enamide](/img/structure/B3087556.png)